Physicochemical Profile: Calculated Lipophilicity (LogP) of (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine Compared to Structural Analogs
The calculated LogP (partition coefficient) of (2-[(1-Benzyl-2-methyl-1H-indol-3-YL)thio]ethyl)amine is 3.79 [1]. This value indicates moderate lipophilicity, which is a critical parameter influencing membrane permeability, solubility, and potential for blood-brain barrier penetration. This is a class-level inference, as it is a calculated property derived from the compound's structure, not a direct experimental comparison to specific analogs.
| Evidence Dimension | Calculated LogP (Lipophilicity) |
|---|---|
| Target Compound Data | 3.79 |
| Comparator Or Baseline | N/A (Class-level inference: Typical indole derivatives have LogP values ranging from 2.0 to 5.0 depending on substitution.) |
| Quantified Difference | N/A |
| Conditions | Calculated property using JChem software (ChemBase) |
Why This Matters
The specific LogP value of this compound may make it suitable for applications where moderate lipophilicity is desired, distinguishing it from more hydrophilic or highly lipophilic indole analogs.
- [1] ChemBase. 3-[(2-aminoethyl)sulfanyl]-1-benzyl-2-methyl-1H-indole. Theoretical properties including LogP = 3.7912662. CBID:115694. View Source
